クラスコテロン

概要

説明

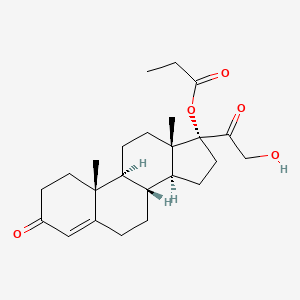

クラスコテロンは、コルチゾロン17α-プロピオネートとしても知られており、合成プレグナンステロイドであり、プロゲステロンと11-デオキシコルチゾールの誘導体です。主にニキビの治療のための局所用抗アンドロゲン薬として使用されます。 クラスコテロンは、皮膚中のアンドロゲン受容体を阻害することにより作用し、テストステロンやジヒドロテストステロンなどのアンドロゲンの影響を軽減します。これらのアンドロゲンは、ニキビの発症に寄与することが知られています .

科学的研究の応用

Clascoterone has a wide range of scientific research applications, including:

Chemistry: Clascoterone is used as a model compound in studies involving steroid synthesis and modification.

Biology: Research on clascoterone focuses on its effects on androgen receptors and its potential use in treating androgen-dependent conditions.

Medicine: Clascoterone is primarily used in dermatology for the treatment of acne vulgaris.

Industry: Clascoterone is produced and marketed as a topical cream for acne treatment.

作用機序

クラスコテロンは、皮脂腺、皮脂細胞、真皮乳頭細胞など、皮膚全体に発現するアンドロゲン受容体(AR)のアンタゴニストとして作用することにより、その効果を発揮します。テストステロンやジヒドロテストステロンなどのアンドロゲンとこれらの受容体への結合を競合することにより、クラスコテロンはニキビの発症を促進するアンドロゲン受容体シグナル伝達カスケードを阻害します。 これには、皮脂腺の増殖、過剰な皮脂の生成、および炎症性経路の減少が含まれます .

類似の化合物:

スピロノラクトン: ニキビの治療に使用される別の抗アンドロゲンですが、主に経口投与されます。

フィナステリド: アンドロゲン性脱毛症に使用される5α-レダクターゼ阻害剤。

トリファロテン: ニキビの治療に使用されるレチノイド。

タザロテン: ニキビと乾癬の治療に使用される別のレチノイド。

比較: クラスコテロンは、局所投与時に高度に局所的な活性を持っているという点で独特であり、全身吸収は最小限です。 これにより、スピロノラクトンなどの経口抗アンドロゲンと比較して、全身的な副作用のリスクが軽減されます 。 さらに、クラスコテロンは、スピロノラクトンよりも高い親和性でアンドロゲン受容体活性を阻害することが示されています 。 トリファロテンやタザロテンなどのレチノイドは主にレチノイン酸受容体を標的にしますが、クラスコテロンはアンドロゲン受容体を特異的に標的にするため、ニキビの治療選択肢に新たな選択肢として加えられています .

生化学分析

Biochemical Properties

Cortexolone 17alpha-propionate plays a crucial role in biochemical reactions by acting as an antagonist to androgen receptors. It binds with high affinity to these receptors, thereby inhibiting the binding of androgens such as testosterone and dihydrotestosterone (DHT). This inhibition prevents the activation of androgen receptor signaling pathways, which are responsible for the proliferation of sebocytes and the production of sebum and inflammatory cytokines . The interaction of cortexolone 17alpha-propionate with androgen receptors is dose-dependent and selective, making it an effective topical treatment for acne and other androgen-related skin disorders .

Cellular Effects

Cortexolone 17alpha-propionate exerts significant effects on various cell types and cellular processes. In sebocytes, the compound inhibits the production of lipids and inflammatory cytokines, which are key contributors to acne pathogenesis . Additionally, cortexolone 17alpha-propionate has been shown to influence cell signaling pathways by blocking the effects of androgens on sebaceous glands and dermal papilla cells . This blockade results in reduced sebaceous gland proliferation and decreased sebum production, ultimately leading to an improvement in acne symptoms .

Molecular Mechanism

The molecular mechanism of cortexolone 17alpha-propionate involves its high-affinity binding to androgen receptors, thereby preventing the binding of androgens such as testosterone and DHT . This competitive inhibition blocks the androgen receptor signaling cascades that promote acne pathogenesis, including sebaceous gland proliferation and excess sebum production . Additionally, cortexolone 17alpha-propionate inhibits the transcription of androgen-regulated genes and the production of inflammatory cytokines in a dose-dependent manner . This selective topical activity makes it a potent antiandrogen for treating acne and androgenetic alopecia .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of cortexolone 17alpha-propionate have been observed to change over time. The compound exhibits stability and maintains its antiandrogenic activity over extended periods . Studies have shown that cortexolone 17alpha-propionate remains effective in inhibiting androgen receptor signaling and reducing sebum production even after prolonged exposure . Additionally, the compound’s degradation products do not exhibit significant antiandrogenic activity, ensuring its long-term efficacy in treating androgen-dependent conditions .

Dosage Effects in Animal Models

The effects of cortexolone 17alpha-propionate vary with different dosages in animal models. At lower doses, the compound effectively inhibits androgen receptor signaling and reduces sebum production without causing significant adverse effects . At higher doses, cortexolone 17alpha-propionate may exhibit toxic effects, including skin irritation and systemic absorption . These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing potential side effects .

Metabolic Pathways

Cortexolone 17alpha-propionate is metabolized primarily in the skin, where it is converted to its inactive metabolite, cortexolone . This metabolic pathway involves the hydrolysis of the propionate ester group, resulting in the formation of cortexolone, which does not exhibit significant antiandrogenic activity . The metabolism of cortexolone 17alpha-propionate ensures its selective topical activity and minimizes systemic exposure .

Transport and Distribution

Cortexolone 17alpha-propionate is transported and distributed within cells and tissues primarily through passive diffusion . The compound’s lipophilic nature allows it to penetrate the skin barrier and reach the target androgen receptors in sebocytes and dermal papilla cells . Additionally, cortexolone 17alpha-propionate exhibits selective accumulation in the skin, ensuring its localized activity and minimizing systemic absorption .

Subcellular Localization

The subcellular localization of cortexolone 17alpha-propionate is primarily within the cytoplasm, where it binds to androgen receptors . This binding prevents the translocation of the androgen receptor complex to the nucleus, thereby inhibiting the transcription of androgen-regulated genes . The selective localization of cortexolone 17alpha-propionate within the cytoplasm ensures its targeted antiandrogenic activity and minimizes off-target effects .

準備方法

合成ルートと反応条件: クラスコテロンは、ジプロピオネートを原料として化学反応により合成されます。 合成には、対応する17α、21-ジエステルのリパーゼ触媒による化学選択的アルコール分解が単一ステップで行われます 。反応条件には、通常、目的の生成物を得るために、有機溶媒と特定の触媒の使用が含まれます。

工業生産方法: クラスコテロンの工業生産には、合成ルートのスケールアップにより、大量の化合物を製造することが含まれます。 このプロセスには、反応条件の最適化、精製手順、および品質管理対策が含まれ、最終製品が医薬品基準を満たしていることを保証します .

化学反応の分析

反応の種類: クラスコテロンは、次のようなさまざまな化学反応を起こします。

酸化: クラスコテロンは酸化されて、さまざまな誘導体を形成することができます。

還元: 還元反応は、クラスコテロンに存在する官能基を変換することができます。

置換: 置換反応は、クラスコテロン分子に新しい官能基を導入することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。

還元: 水素化リチウムアルミニウムと水素化ホウ素ナトリウムなどの還元剤が使用されます。

置換: ハロゲンやアルキル化剤などの試薬が、置換反応に使用されます。

生成される主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化はヒドロキシル化誘導体の形成につながる可能性があり、還元は脱酸素化生成物を生じる可能性があります .

4. 科学研究の用途

クラスコテロンは、次のような幅広い科学研究用途があります。

類似化合物との比較

Spironolactone: Another antiandrogen used for acne treatment, but primarily administered orally.

Finasteride: A 5α-reductase inhibitor used for androgenetic alopecia.

Trifarotene: A retinoid used for acne treatment.

Tazarotene: Another retinoid used for acne and psoriasis treatment.

Comparison: Clascoterone is unique in its highly localized activity when applied topically, showing minimal systemic absorption. This reduces the risk of systemic side effects compared to oral antiandrogens like spironolactone . Additionally, clascoterone has been shown to inhibit androgen receptor activity with greater affinity than spironolactone . Unlike retinoids such as trifarotene and tazarotene, which primarily target retinoic acid receptors, clascoterone specifically targets androgen receptors, making it a novel addition to acne treatment options .

特性

IUPAC Name |

[(8R,9S,10R,13S,14S,17R)-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34O5/c1-4-21(28)29-24(20(27)14-25)12-9-19-17-6-5-15-13-16(26)7-10-22(15,2)18(17)8-11-23(19,24)3/h13,17-19,25H,4-12,14H2,1-3H3/t17-,18+,19+,22+,23+,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPNHMOZDMYNCPO-PDUMRIMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)C(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10471883 | |

| Record name | Clascoterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10471883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Acne is a multifactorial skin condition characterized by excess sebum production, epithelial hyperkeratinization, proliferation of the skin commensal bacteria, and inflammation. Circulating and locally synthesized natural ligands, testosterone and dihydrotestosterone (DHT), serve as causative factors in both males and females. Upon binding of DHT, the DHT-androgen receptor complex dimerizes and translocates to the nucleus where it promotes the transcription of genes involved in acne pathogenesis, including proliferation and differentiation of sebocytes, excess sebum production, and inflammatory cytokine production. Clascoterone is a potent antagonist at ARs and competes for androgens in binding to the receptor, thereby inhibiting downstream signalling of ARs that promote acne. Androgenetic alopecia is also an androgen-dependent and highly genetic condition. Dihydrotestosterone (DHT) binds to ARs expressed on dermal papilla cells (DPC) in the scalp to induce AR-mediated transcription of genes that contribute to androgenic alopecia. By blocking the interaction between DHT and aARs, clascoterone inhibits AR-regulated transcription and DHT-induced IL-6 synthesis. | |

| Record name | Clascoterone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12499 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

19608-29-8 | |

| Record name | 21-Hydroxy-17-(1-oxopropoxy)pregn-4-ene-3,20-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19608-29-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clascoterone [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019608298 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clascoterone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12499 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Clascoterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10471883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CLASCOTERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XN7MM8XG2M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。